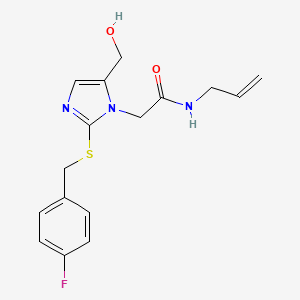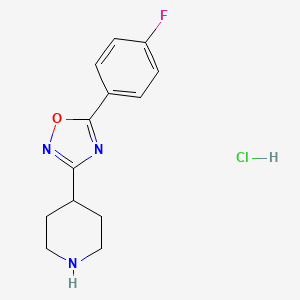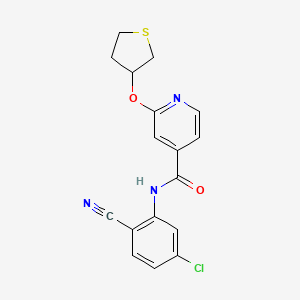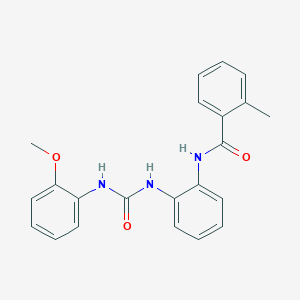
1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea, also known as compound 1, is a novel urea derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research on derivatives of 1,3,4-oxadiazole, such as the mentioned compound, has shown promising antimicrobial activities. A study by Jadhav et al. (2017) synthesized compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and 1,3,4-oxadiazol-2-yl substitutions, demonstrating moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Crystal Structure and Chemical Properties
The crystal structure analysis of related benzoylurea pesticides, which share structural motifs with the compound , provides insights into the chemical behavior and potential applications of these compounds in scientific research. For instance, the study of flufenoxuron's crystal structure by Jeon et al. (2014) offers valuable information on the molecular interactions and three-dimensional architecture of such compounds, which could be relevant to understanding the structural basis of their biological activities (Jeon, Kang, Lee, & Kim, 2014).
Role in Neuropharmacology
Compounds structurally related to 1,3,4-oxadiazole have been evaluated for their effects on neuropharmacological targets. For example, the role of Orexin-1 Receptor mechanisms in compulsive food consumption was explored using a model of binge eating in female rats, where a compound sharing a structural relationship with the 1,3,4-oxadiazole ring demonstrated selective reduction in binge eating behavior, suggesting a potential application in treating eating disorders (Piccoli et al., 2012).
Synthesis and Evaluation of Anticonvulsant Agents
Another area of research interest is the synthesis of derivatives of 1,3,4-oxadiazole for their potential anticonvulsant properties. Zarghi et al. (2008) designed a series of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles, which were evaluated as anticonvulsant agents. The introduction of specific substituents at designated positions on the oxadiazole ring significantly influenced anticonvulsant activity, indicating the compound's relevance in developing new therapeutic agents (Zarghi, Hajimahdi, Mohebbi, Rashidi, Mozaffari, Sarraf, Faizi, Tabatabaee, & Shafiee, 2008).
Eigenschaften
IUPAC Name |
1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O2/c18-11-7-5-10(6-8-11)9-14-24-25-16(27-14)23-15(26)22-13-4-2-1-3-12(13)17(19,20)21/h1-8H,9H2,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRNNINACCHRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)
![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)


![7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)
![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970719.png)

![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)